molecular formula C20H15N3O B11813235 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one

5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one

Cat. No.: B11813235
M. Wt: 313.4 g/mol
InChI Key: AAMBVQGOMSDGOQ-UHFFFAOYSA-N
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Description

5-[6-(4-Phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a biphenyl-cyclohexadienyl moiety.

The compound’s structure is likely confirmed via single-crystal X-ray diffraction, as seen in related triazolones (e.g., TNMTO in ), using software like SHELXL () and visualized with ORTEP () . Its biphenyl substituent may confer unique steric and electronic properties, influencing reactivity and applications in medicinal or materials chemistry.

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C20H15N3O/c24-20-21-19(22-23-20)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,17-18H

InChI Key

AAMBVQGOMSDGOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C=CC=CC3C4=NC(=O)N=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one typically involves the following steps:

    Formation of the Cyclohexadiene Intermediate: The cyclohexadiene structure can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions.

    Formation of the Triazole Ring: The triazole ring is formed by reacting the intermediate with hydrazine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted triazole compounds.

Scientific Research Applications

5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways. The phenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of Selected 1,2,4-Triazol-3-one Derivatives

Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol)
Target Compound Biphenyl-cyclohexadienyl Triazolone, cyclohexadiene Not reported
5-Benzoyl-2-(biphenyl-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one () Biphenyl, benzoyl Triazolone, ketone 341.40
Posaconazole () Difluorophenyl, piperazine, morpholine Triazolone, antifungal ~700.70
TAK-020 () Isoquinoline, pyrrolidine Triazolone, kinase inhibitor ~420.45
6c () Benzoxazole, methylphenyl Triazolone, thione 385.00
5-Nitro-1,2,4-triazol-3-one (NTO) () Nitro group Triazolone, nitro 129.08
Stability and Degradation

The nitro-triazolone derivative NTO undergoes reductive degradation in aqueous environments, with pathways involving TiO₂ photocatalysis and Fenton oxidation () .

Table 3: Spectroscopic Data for Selected Compounds

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (M⁺)
6c () 3314 (NH), 1631 (C=N) 7.57–8.87 (m, Ar-H), 2.49 (s) 385
TAK-020 () Not reported Not reported ~420

Biological Activity

The compound 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a cyclohexadiene moiety. Its molecular formula is C₁₈H₁₅N₃O, with a molecular weight of approximately 285.34 g/mol. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including our compound of interest. Research indicates that compounds with triazole structures exhibit activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-oneStaphylococcus aureus31.25 μg/mL
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-oneEscherichia coli62.5 μg/mL
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-oneCandida albicans31.25 μg/mL

These findings suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in the biosynthesis of nucleic acids and cell wall components. For example, triazoles can interfere with the enzyme lanosterol demethylase in fungi, leading to impaired ergosterol synthesis and ultimately cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial properties. The results demonstrated that compounds similar to 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of triazole derivatives revealed that modifications in the phenyl groups significantly influenced their biological activity. The introduction of electron-donating or withdrawing groups on the phenyl rings can enhance or diminish antimicrobial efficacy . This insight is crucial for optimizing the design of new derivatives with improved potency.

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